Cas no 2649064-37-7 (2-bromo-3-(isocyanatomethyl)pyridine)

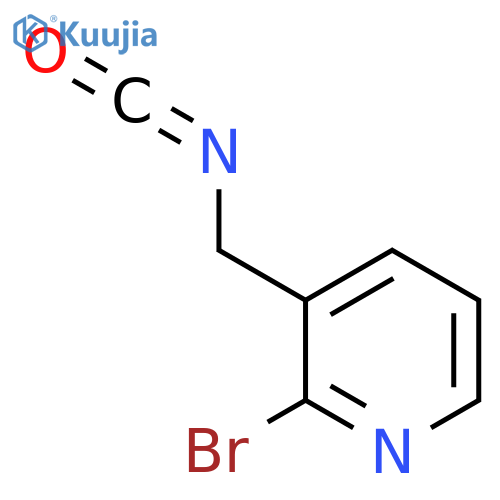

2649064-37-7 structure

商品名:2-bromo-3-(isocyanatomethyl)pyridine

2-bromo-3-(isocyanatomethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-bromo-3-(isocyanatomethyl)pyridine

- 2649064-37-7

- EN300-1905203

-

- インチ: 1S/C7H5BrN2O/c8-7-6(4-9-5-11)2-1-3-10-7/h1-3H,4H2

- InChIKey: XIXJPYOSGQZQFP-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CN=1)CN=C=O

計算された属性

- せいみつぶんしりょう: 211.95853g/mol

- どういたいしつりょう: 211.95853g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 42.3Ų

2-bromo-3-(isocyanatomethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1905203-5g |

2-bromo-3-(isocyanatomethyl)pyridine |

2649064-37-7 | 5g |

$3189.0 | 2023-09-18 | ||

| Enamine | EN300-1905203-0.05g |

2-bromo-3-(isocyanatomethyl)pyridine |

2649064-37-7 | 0.05g |

$924.0 | 2023-09-18 | ||

| Enamine | EN300-1905203-5.0g |

2-bromo-3-(isocyanatomethyl)pyridine |

2649064-37-7 | 5g |

$3189.0 | 2023-06-02 | ||

| Enamine | EN300-1905203-0.5g |

2-bromo-3-(isocyanatomethyl)pyridine |

2649064-37-7 | 0.5g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1905203-10g |

2-bromo-3-(isocyanatomethyl)pyridine |

2649064-37-7 | 10g |

$4729.0 | 2023-09-18 | ||

| Enamine | EN300-1905203-1g |

2-bromo-3-(isocyanatomethyl)pyridine |

2649064-37-7 | 1g |

$1100.0 | 2023-09-18 | ||

| Enamine | EN300-1905203-1.0g |

2-bromo-3-(isocyanatomethyl)pyridine |

2649064-37-7 | 1g |

$1100.0 | 2023-06-02 | ||

| Enamine | EN300-1905203-0.25g |

2-bromo-3-(isocyanatomethyl)pyridine |

2649064-37-7 | 0.25g |

$1012.0 | 2023-09-18 | ||

| Enamine | EN300-1905203-2.5g |

2-bromo-3-(isocyanatomethyl)pyridine |

2649064-37-7 | 2.5g |

$2155.0 | 2023-09-18 | ||

| Enamine | EN300-1905203-0.1g |

2-bromo-3-(isocyanatomethyl)pyridine |

2649064-37-7 | 0.1g |

$968.0 | 2023-09-18 |

2-bromo-3-(isocyanatomethyl)pyridine 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

4. Water

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

2649064-37-7 (2-bromo-3-(isocyanatomethyl)pyridine) 関連製品

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 506-17-2(cis-Vaccenic acid)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量